molecular formula C17H15N3O3S B12189239 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B12189239
M. Wt: 341.4 g/mol
InChI Key: DYWSMKIOGMTTNE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a complex organic compound that features a benzodioxin ring fused with a thiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodioxin ring, followed by the introduction of the thiazole and pyrrole groups. Key steps include:

    Formation of Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrole Introduction: The pyrrole ring can be introduced through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting ketones to alcohols or amines to amides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amides.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Thiosulfate
  • 2-Fluorodeschloroketamine

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is unique due to its combination of benzodioxin, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C17H15N3O3S/c21-16(10-13-11-18-17(24-13)20-5-1-2-6-20)19-12-3-4-14-15(9-12)23-8-7-22-14/h1-6,9,11H,7-8,10H2,(H,19,21)

InChI Key

DYWSMKIOGMTTNE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CN=C(S3)N4C=CC=C4

Origin of Product

United States

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